molecular formula C20H22N4O4 B326044 N,N'-bis(2-carbamoylphenyl)hexanediamide

N,N'-bis(2-carbamoylphenyl)hexanediamide

Cat. No.: B326044
M. Wt: 382.4 g/mol
InChI Key: WLLPZNOSCPETGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(2-carbamoylphenyl)hexanediamide is a symmetric alkanediamide derivative characterized by a central hexanediamide (six-carbon) backbone linked to two 2-carbamoylphenyl groups. This compound belongs to a broader class of N,N'-diarylalkanediamides, which have been explored for diverse biological activities, including antimicrobial, antiparasitic, and antiviral properties. Its structure imparts moderate polarity due to the carbamoyl groups, which may influence solubility and membrane permeability .

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N,N//'-bis(2-carbamoylphenyl)hexanediamide

InChI

InChI=1S/C20H22N4O4/c21-19(27)13-7-1-3-9-15(13)23-17(25)11-5-6-12-18(26)24-16-10-4-2-8-14(16)20(22)28/h1-4,7-10H,5-6,11-12H2,(H2,21,27)(H2,22,28)(H,23,25)(H,24,26)

InChI Key

WLLPZNOSCPETGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCC(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Anti-Parasitic Activity: Hexanediamide-linked bisbenzamidines are among the most potent anti-trypanosomal agents reported, with IC₅₀ values in the low nanomolar range .
  • tuberculosis, likely due to poor solubility or target mismatch .
  • Catalytic Applications: Fe(III) complexes of hexanediamide-linked bis-benzimidazole ligands catalyzed alkyne oxidation, highlighting non-biological applications .

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